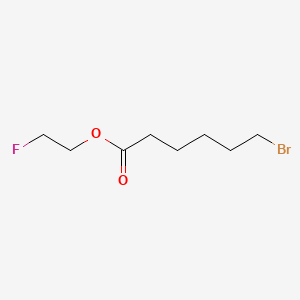
1-Methoxypropan-2-yl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxypropan-2-yl phenoxyacetate is an organic compound that belongs to the class of carboxylic acid esters. These esters are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxypropan-2-yl phenoxyacetate can be synthesized through the esterification of phenoxyacetic acid with 1-methoxypropan-2-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of high-purity reactants and catalysts, along with precise control of temperature and pressure, ensures the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxypropan-2-yl phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phenoxyacetic acid and methoxypropanal.
Reduction: 1-Methoxypropan-2-ol and phenoxyethanol.
Substitution: Various phenoxyacetate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxypropan-2-yl phenoxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1-methoxypropan-2-yl phenoxyacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release phenoxyacetic acid and 1-methoxypropan-2-ol, which can then participate in further biochemical reactions. The compound’s ability to act as a solvent and reactant in various chemical processes underlies its diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
Propylene glycol methyl ether acetate: Similar in structure but used primarily as a solvent in inks and coatings.
Ethylene glycol phenyl ether acetate: Another ester with similar applications but different chemical properties.
Uniqueness
1-Methoxypropan-2-yl phenoxyacetate stands out due to its unique combination of chemical stability, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
5420-90-6 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
1-methoxypropan-2-yl 2-phenoxyacetate |
InChI |
InChI=1S/C12H16O4/c1-10(8-14-2)16-12(13)9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
AVOFJNIZBHZGBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)OC(=O)COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


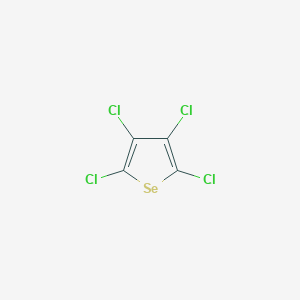
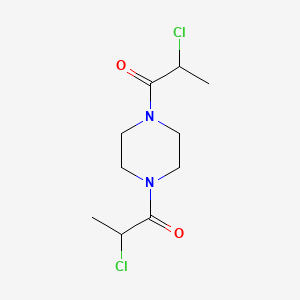

![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
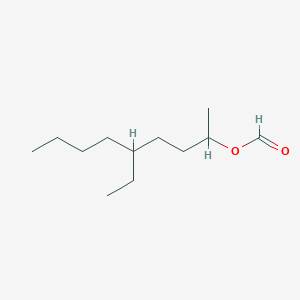
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
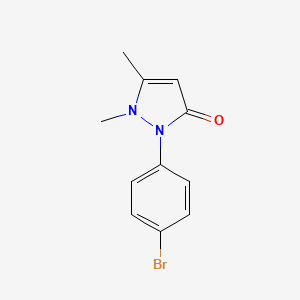
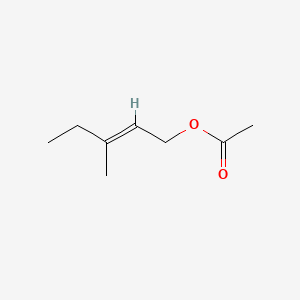
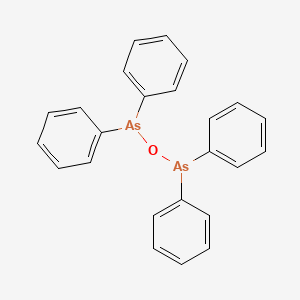
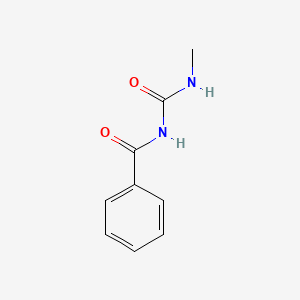

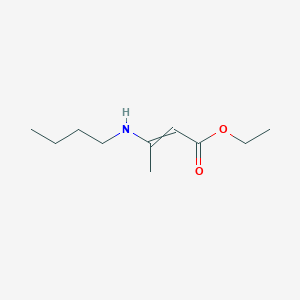
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
